7,8-dimethyl-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-4-oxo-4H-chromene-2-carboxamide
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Overview
Description
N-(6-Methanesulfonyl-1,3-benzothiazol-2-yl)-7,8-dimethyl-4-oxo-4H-chromene-2-carboxamide is a complex organic compound that has garnered attention in various scientific fields due to its unique structural properties and potential applications. This compound features a benzothiazole ring fused with a chromene structure, which is further functionalized with a methanesulfonyl group and a carboxamide moiety. These structural elements contribute to its diverse chemical reactivity and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)-7,8-dimethyl-4-oxo-4H-chromene-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Benzothiazole Ring: This can be achieved by the cyclization of 2-aminobenzenethiol with a suitable carbonyl compound under acidic conditions.
Introduction of the Methanesulfonyl Group: The benzothiazole intermediate is then treated with methanesulfonyl chloride in the presence of a base such as triethylamine to introduce the methanesulfonyl group.
Synthesis of the Chromene Ring: The chromene ring is synthesized separately, often starting from a suitable phenol derivative through a series of electrophilic aromatic substitution reactions.
Coupling of the Benzothiazole and Chromene Rings: The final step involves coupling the benzothiazole and chromene intermediates through an amide bond formation, typically using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions, as well as purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(6-Methanesulfonyl-1,3-benzothiazol-2-yl)-7,8-dimethyl-4-oxo-4H-chromene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The methanesulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The carbonyl groups in the chromene ring can be reduced to form alcohol derivatives.
Substitution: The benzothiazole ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under anhydrous conditions.
Substitution: Reagents like nitric acid for nitration or bromine for halogenation under controlled temperatures.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Alcohol derivatives.
Substitution: Nitro or halogenated benzothiazole derivatives.
Scientific Research Applications
N-(6-Methanesulfonyl-1,3-benzothiazol-2-yl)-7,8-dimethyl-4-oxo-4H-chromene-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in drug development.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)-7,8-dimethyl-4-oxo-4H-chromene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may bind to DNA or proteins, disrupting their normal function and leading to cell death in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- N-(6-Methanesulfonyl-1,3-benzothiazol-2-yl)-4-nitrobenzamide
- N-(6-Methanesulfonyl-1,3-benzothiazol-2-yl)-2-nitrobenzamide
- N-(6-Methanesulfonyl-1,3-benzothiazol-2-yl)-2-phenoxybenzamide
Uniqueness
N-(6-Methanesulfonyl-1,3-benzothiazol-2-yl)-7,8-dimethyl-4-oxo-4H-chromene-2-carboxamide is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical reactivity and potential biological activity. Its methanesulfonyl group and chromene ring are particularly noteworthy, as they contribute to its stability and reactivity in various chemical and biological contexts.
Properties
Molecular Formula |
C20H16N2O5S2 |
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Molecular Weight |
428.5 g/mol |
IUPAC Name |
7,8-dimethyl-N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)-4-oxochromene-2-carboxamide |
InChI |
InChI=1S/C20H16N2O5S2/c1-10-4-6-13-15(23)9-16(27-18(13)11(10)2)19(24)22-20-21-14-7-5-12(29(3,25)26)8-17(14)28-20/h4-9H,1-3H3,(H,21,22,24) |
InChI Key |
MRLPVFYEXCHIJD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(C=C1)C(=O)C=C(O2)C(=O)NC3=NC4=C(S3)C=C(C=C4)S(=O)(=O)C)C |
Origin of Product |
United States |
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